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Compound of Interest

5,6-dimethoxy-1,3-benzothiazol-2-
Compound Name:
amine

Cat. No. B1294823

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the precise crystal structure of 5,6-dimethoxy-1,3-benzothiazol-2-amine is not publicly
available in crystallographic databases, a comprehensive analysis of the closely related isomer,
6-methoxy-1,3-benzothiazol-2-amine, provides significant insights into the molecular geometry,
intermolecular interactions, and solid-state packing of this important class of heterocyclic
compounds. This technical guide synthesizes the available crystallographic data, details the
experimental protocols for its characterization, and presents a generalized experimental
workflow, offering a valuable resource for researchers in medicinal chemistry and materials
science.

Crystallographic Data Summary

The crystal structure of 6-methoxy-1,3-benzothiazol-2-amine has been determined by single-
crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group
Pbca.[2] A summary of the key crystallographic and refinement data is presented in Table 1.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1294823?utm_src=pdf-interest
https://www.benchchem.com/product/b1294823?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3394031/
https://www.researchgate.net/publication/229154065_6-Meth-oxy-13-benzothia-zol-2-amine
https://www.researchgate.net/publication/229154065_6-Meth-oxy-13-benzothia-zol-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Value
Chemical Formula CsHsN20S
Formula Weight 180.23
Crystal System Orthorhombic
Space Group Pbca

a (A) 15.060 (2)
b (A) 6.6997 (11)
c (A 16.649 (3)
V (A9) 1679.8 (5)
z 8
Temperature (K) 130
Radiation Mo Ka

M (mm™1) 0.33
R-factor 0.033
wR-factor 0.094

Table 1: Crystal Data and Structure Refinement for 6-methoxy-1,3-benzothiazol-2-amine.[1][2]

Molecular and Supramolecular Structure

The molecule of 6-methoxy-1,3-benzothiazol-2-amine is nearly planar.[1][2] The planarity is a

key feature, with the torsion angle of the methoxy group (C4—C5—01—C8) being only 0.72

(2)°.[1] This planarity facilitates significant intermolecular interactions that dictate the crystal

packing.

The supramolecular assembly is dominated by hydrogen bonding.[1][2] Specifically,

intermolecular N—H---N hydrogen bonds lead to the formation of centrosymmetric cyclic

dimers.[1][2] These dimers are further extended into one-dimensional chains along the b-axis

through N—H---O hydrogen bonds.[1][2]
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Donor- D-H (A) H---A (A) D---A (A) D-H-—-A (°)
H---Acceptor

N2—H2B---0O1 0.88 2.10 2.9655 (16) 170

Table 2: Hydrogen Bond Geometry for 6-methoxy-1,3-benzothiazol-2-amine.[2]

Experimental Protocols
Synthesis of 6-methoxy-1,3-benzothiazol-2-amine

The synthesis of 6-methoxy-1,3-benzothiazol-2-amine is achieved through the reaction of p-
anisidine with potassium thiocyanate in the presence of bromine.[1]

Procedure:

e A mixture of p-anisidine (3.7 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol) in 45
ml of acetic acid is stirred at 20 °C for 10 minutes.[1]

e A solution of bromine (1.5 ml, 0.03 mol) in 20 ml of acetic acid is added dropwise over 20
minutes.[1]

e The reaction mixture is stirred for 21 hours at room temperature.[1]

e The mixture is then poured into 90 ml of cold ammonium hydroxide and extracted with ethyl
acetate.[1]

e The organic phase is washed with water, dried, filtered, and the solvent is evaporated.[1]

e The crude product is recrystallized from ethanol to yield the final compound.[1]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol.

Data Collection and Structure Solution:

e Asuitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX CCD).[1]
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o X-ray diffraction data is collected at a low temperature (e.g., 130 K) to minimize thermal
vibrations.[1]

e The collected data is processed, including cell refinement and data reduction using software
like SAINT.[1]

e An absorption correction is applied (e.g., multi-scan using SADABS).[1]

e The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-
matrix least-squares on F? (e.g., SHELXL97).[1]

e Molecular graphics can be generated using software such as SHELXTL.[1]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to structural elucidation
and analysis for a substituted 2-aminobenzothiazole.
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General workflow for the synthesis and crystallographic analysis of substituted 2-
aminobenzothiazoles.
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Biological Context and Signaling Pathways

2-Aminobenzothiazole derivatives are known to exhibit a wide range of biological activities,
including antimicrobial, anticonvulsant, and neuroprotective effects.[1][2] While the specific
signaling pathways for 5,6-dimethoxy-1,3-benzothiazol-2-amine are not defined, compounds
of this class are known to interact with various biological targets. For instance, Riluzole, a
related compound, is known for its neuroprotective effects and its modulation of glutamate
neurotransmission.[1] A generalized schematic of potential interactions for a 2-
aminobenzothiazole derivative is presented below.
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Hypothetical signaling interactions of a 2-aminobenzothiazole derivative.

This guide provides a foundational understanding of the crystal structure and experimental
considerations for methoxy-substituted 2-aminobenzothiazoles, using the well-characterized 6-
methoxy isomer as a prime exemplar. The presented data and protocols offer a solid starting
point for further research and development of this versatile class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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